1-Phenyl-1H-indole-6-carbaldehyde
Overview
Description
1-Phenyl-1H-indole-6-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a phenyl group attached to the indole ring, with an aldehyde functional group at the 6-position. The unique structure of this compound makes it an important intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Phenyl-1H-indole-6-carboxylic acid.
Reduction: 1-Phenyl-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Phenyl-1H-indole-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation.
Comparison with Similar Compounds
1-Phenyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-Phenyl-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
1-Phenyl-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
Uniqueness: this compound is unique due to the specific positioning of the aldehyde group at the 6-position, which influences its reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and pathways, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-phenylindole-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-12-6-7-13-8-9-16(15(13)10-12)14-4-2-1-3-5-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOHVCBMHBQDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C2C=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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